2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one
Overview
Description
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one is an organic compound known for its unique chemical structure and properties. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of trifluoromethyl and methyl groups in its structure imparts distinct physicochemical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one typically involves the reaction of 4-methyl-2-pyridinyl ketone with 1,1,1-trifluoro-2-methylpropan-2-ol. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through specific reaction pathways .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and control of parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and high efficiency. The use of catalysts and solvents may also be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound shares a similar trifluoromethyl group but differs in the pyridine ring structure.
2-chloro-5-(trifluoromethyl)pyridine: Another related compound used as an intermediate in the synthesis of various agrochemicals.
Uniqueness
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one is unique due to its pyran ring structure combined with the trifluoromethyl and methyl groups. This combination imparts distinct physicochemical properties, such as high stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-8(2,9(10,11)12)7-5-6(13)3-4-14-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXLUKUQVFCNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)C=CO1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.